2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
2-(Benzylsulfanyl)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic small molecule featuring a 1,4,8-triazaspiro[4.5]decane core. This spirocyclic scaffold is modified with a benzylsulfanyl group at position 2, a phenyl group at position 3, and a 4-chlorophenyl carboxamide substituent at position 6. The 4-chlorophenyl group likely contributes to lipophilicity and electron-withdrawing effects, while the benzylsulfanyl moiety may influence redox properties or steric interactions .
Properties
IUPAC Name |
3-benzylsulfanyl-N-(4-chlorophenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4OS/c28-22-11-13-23(14-12-22)29-26(33)32-17-15-27(16-18-32)30-24(21-9-5-2-6-10-21)25(31-27)34-19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWFDMQLEOCGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4One common method involves the use of palladium-catalyzed decarboxylative strategies, which utilize modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . The reaction is performed at room temperature and generates carbon dioxide as the sole by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylsulfanyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazaspiro[4.5]decane Derivatives
Key Observations:
Core Modifications: The target compound lacks the keto group (e.g., 1-oxo or 4-oxo) present in VU0364739 and VU02, which may reduce hydrogen-bonding capacity but enhance metabolic stability.
Substituent Diversity: The benzylsulfanyl group in the target compound is unique compared to the naphthalene (VU0364739) or quinoline (VU02) moieties in analogs, suggesting divergent electronic and steric profiles.
Chlorophenyl vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | VU0364739 | VU02 |
|---|---|---|---|
| Molecular Weight | ~530 g/mol | ~505 g/mol | ~490 g/mol |
| LogP (Predicted) | ~4.2 (highly lipophilic) | ~3.8 | ~3.5 |
| Hydrogen Bond Donors | 2 (NH, carboxamide) | 2 | 2 |
| Hydrogen Bond Acceptors | 5 (S, N, O) | 6 | 7 |
| Solubility (Predicted) | Poor (benzylsulfanyl) | Moderate (naphthalene) | Low (quinoline) |
Analysis:
- The target compound’s high logP (~4.2) suggests strong membrane affinity but may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
The compound 2-(Benzylsulfanyl)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.0 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN3S |
| Molecular Weight | 422.0 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process may include the condensation of appropriate benzyl sulfides with chlorinated phenyl derivatives followed by cyclization to form the triazole and spiro structures. Specific reaction conditions often involve the use of solvents like DMF or DMSO and catalysts to enhance yields.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines such as breast (MCF-7), colon (HCT-116), and lung cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cell proliferation and survival.
Case Study:
A study evaluated the activity of similar triazole derivatives against cancer cell lines and reported IC50 values indicating effective inhibition of cell growth. For example, a related compound showed an IC50 value of 6.2 μM against HCT-116 cells .
Antimicrobial Activity
The benzylsulfanyl group in the compound may enhance its potential as an enzyme inhibitor targeting microbial pathogens. Compounds with similar structures have been tested for their antimicrobial efficacy against various bacterial strains, demonstrating significant activity.
Research Findings:
A related study highlighted that certain triazole derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition: Binding to active sites on target enzymes (e.g., kinases) to block phosphorylation processes essential for cancer cell survival.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells through activation of intrinsic pathways.
Comparative Analysis with Similar Compounds
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 2-(Benzylsulfanyl)-N-(4-chlorophenyl) | Anticancer (MCF-7) | 6.2 |
| Pyrazolo[1,5-a]pyrimidine derivative | Antimicrobial | Varies |
| Triazole-thiones | Anticancer (HCT-116) | 27.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
